

# Spectroscopic Data of Vinylacetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *3-Butenoic acid*

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This technical guide provides a comprehensive overview of the spectroscopic data for vinylacetic acid (also known as **3-butenic acid**), a valuable building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical sciences.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR data for vinylacetic acid.

### $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of vinylacetic acid exhibits characteristic signals for its vinyl and methylene protons. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Proton (Position)	Chemical Shift ( $\delta$ ) / ppm	Multiplicity	Coupling Constants (J) / Hz
H (Carboxylic Acid)	~11.0 - 12.0	Singlet (broad)	-
H (C4)	5.80 - 5.95	Multiplet	-
H (C5 - trans to C3)	5.15 - 5.25	Doublet of triplets	J $\approx$ 17.1, 1.5
H (C5 - cis to C3)	5.05 - 5.15	Doublet of triplets	J $\approx$ 10.2, 1.5
H (C3)	3.10 - 3.20	Doublet	J $\approx$ 7.0

Note: Predicted data is presented. Experimental values may vary depending on the solvent and other experimental conditions.

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the molecule.

Carbon (Position)	Chemical Shift ( $\delta$ ) / ppm
C1 (C=O)	~178
C4 (=CH)	~132
C5 (=CH <sub>2</sub> )	~118
C3 (-CH <sub>2</sub> -)	~40

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of vinylacetic acid shows characteristic absorption bands for the carboxylic acid and vinyl groups.<sup>[1]</sup>

Frequency (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Functional Group
2500-3300	Broad	O-H stretch	Carboxylic Acid
1700-1725	Strong	C=O stretch	Carboxylic Acid
1640-1650	Medium	C=C stretch	Alkene
3010-3095	Medium	=C-H stretch	Alkene
910-990	Strong	=C-H bend	Alkene

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For vinylacetic acid (molar mass: 86.09 g/mol), the electron ionization (EI) mass spectrum is expected to show the following key peaks. The fragmentation of carboxylic acids often involves the loss of water, the carboxyl group, or cleavage of the carbon chain.<sup>[2]</sup>

m/z	Relative Intensity	Proposed Fragment
86	Moderate	[M] <sup>+</sup> (Molecular Ion)
68	Moderate	[M - H <sub>2</sub> O] <sup>+</sup>
45	Strong	[COOH] <sup>+</sup>
41	Strong	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl Cation)
39	Moderate	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

### NMR Spectroscopy

**Sample Preparation:** A solution of vinylacetic acid is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O, or DMSO-d<sub>6</sub>)

in a standard 5 mm NMR tube.[3] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

**Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz). For  $^1\text{H}$  NMR, standard acquisition parameters are used. For  $^{13}\text{C}$  NMR, proton decoupling is typically employed to simplify the spectrum.

## Infrared (IR) Spectroscopy

**Sample Preparation:** For a liquid sample like vinylacetic acid, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[4]

**Data Acquisition:** The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first recorded and then subtracted from the sample spectrum to obtain the final spectrum.

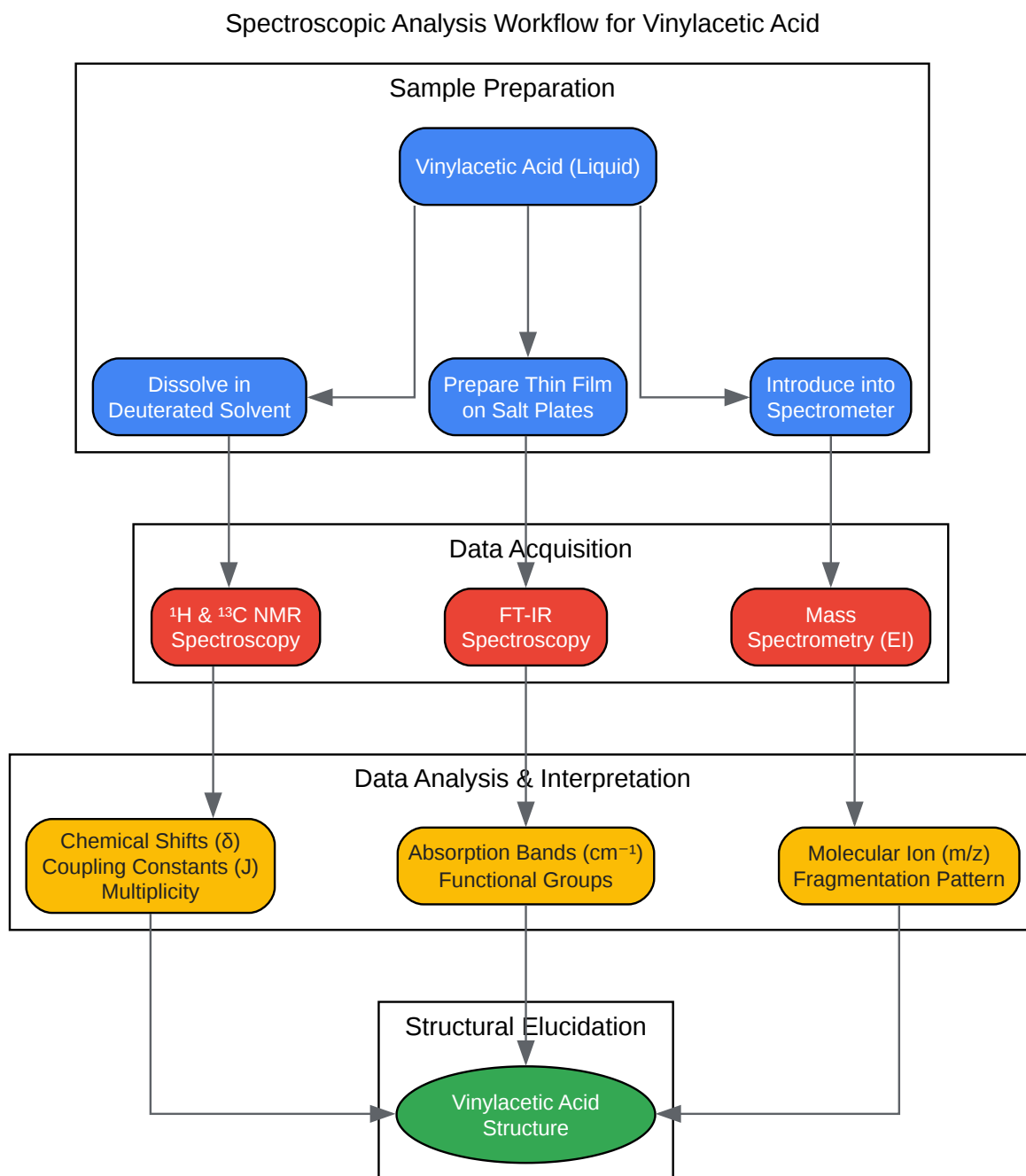
## Mass Spectrometry (MS)

**Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5]

**Mass Analysis and Detection:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector then records the abundance of each ion.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of vinylacetic acid, from sample preparation to data interpretation.



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Caption: Workflow for the spectroscopic analysis of vinylacetic acid.

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- To cite this document: BenchChem. [Spectroscopic Data of Vinylacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3423082#vinylacetic-acid-spectroscopic-data-nmr-ir-ms]

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